3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide
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Description
“3-(4-Isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide” is a chemical compound with the molecular formula C26H27NO2 . Its average mass is 385.498 Da and its monoisotopic mass is 385.204193 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 26 carbon atoms, 27 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Polymerization and Material Science
Polymerizable Phenolphthalein Derivatives : Research by Fleischmann, C. et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives, which included compounds similar to 3-(4-isobutylphenyl)-N-(4-phenoxybenzyl)acrylamide. These derivatives were utilized to create color switchable materials through copolymerization, leading to the development of pH-sensitive polymers and hydrogels (Fleischmann, C. et al., 2012).
Polymer Formation and Stability : Another study by Fleischmann, C. and Ritter, H. (2013) delved into the copolymerization of N-(isopropyl)acrylamide and similar compounds. They demonstrated the synthesis of pH-sensitive polymers and their potential for forming stable, color-changing materials under different conditions, which has implications in supramolecular polymer chemistry (Fleischmann, C. & Ritter, H., 2013).
UV Cross-Linkable Polymers : Suresh, J. et al. (2016) synthesized novel compounds related to this compound for the creation of UV cross-linkable polymers. These studies highlight the potential for developing materials with enhanced photocrosslinking properties and thermal stability (Suresh, J. et al., 2016).
Chemical and Environmental Applications
Chelating Resins and Selective Adsorption : Research by Fujii, Y. et al. (1992) involved the synthesis of a chelating resin using acrylamide derivatives for the selective adsorption of palladium and copper, demonstrating the utility of such compounds in environmental and chemical applications (Fujii, Y. et al., 1992).
Corrosion Inhibition in Metal Surfaces : A study conducted by Abu-Rayyan, A. et al. (2022) focused on acrylamide derivatives as corrosion inhibitors for copper in acidic environments. This illustrates the potential application of this compound-related compounds in protecting metal surfaces (Abu-Rayyan, A. et al., 2022).
Enhanced Oil Recovery Applications : Huang, C. T. et al. (2019) explored the homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a compound with structural similarities, highlighting its potential use in enhanced oil recovery due to its hydrophobic properties (Huang, C. T. et al., 2019).
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-[(4-phenoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-20(2)18-22-10-8-21(9-11-22)14-17-26(28)27-19-23-12-15-25(16-13-23)29-24-6-4-3-5-7-24/h3-17,20H,18-19H2,1-2H3,(H,27,28)/b17-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXIQQYTTYOTQX-SAPNQHFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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